Methyl 2,2-diethoxyacetimidate
Overview
Description
Methyl 2,2-diethoxyacetimidate: is an organic compound with the molecular formula C7H15NO3. It is commonly used in organic synthesis as a reagent for the introduction of the imidate group. This compound is known for its versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2-diethoxyacetimidate can be synthesized through the reaction of methyl chloroacetate with diethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the imidate group facilitated by the presence of the base.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2-diethoxyacetimidate undergoes various types of chemical reactions, including:
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form imines.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid catalyst such as hydrochloric acid.
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often conducted in polar solvents such as ethanol or methanol.
Condensation: The reactions are usually performed under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products:
Hydrolysis: Carboxylic acids.
Substitution: Various substituted imidates.
Condensation: Imines and related compounds.
Scientific Research Applications
Methyl 2,2-diethoxyacetimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the introduction of the imidate group. It is also employed in the synthesis of heterocyclic compounds.
Biology: Utilized in the modification of biomolecules, such as the derivatization of amino acids and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2,2-diethoxyacetimidate involves the formation of an imidate intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the imidate group, which can participate in nucleophilic substitution, hydrolysis, and condensation reactions.
Comparison with Similar Compounds
Methyl 2,2-diethoxyacetimidate can be compared with other similar compounds such as:
- Ethyl 2,2-diethoxyacetimidate
- Propyl 2,2-diethoxyacetimidate
- Butyl 2,2-diethoxyacetimidate
Uniqueness: this compound is unique due to its specific reactivity and the ease with which it can be synthesized. Compared to its analogs, it offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
methyl 2,2-diethoxyethanimidate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUABZEDZDJEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)OC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591421 | |
Record name | Methyl 2,2-diethoxyethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76742-48-8 | |
Record name | Methyl 2,2-diethoxyethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,2-diethoxyethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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